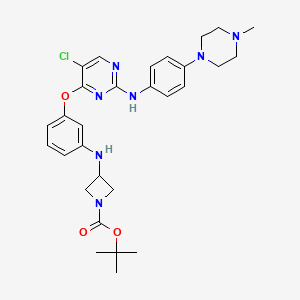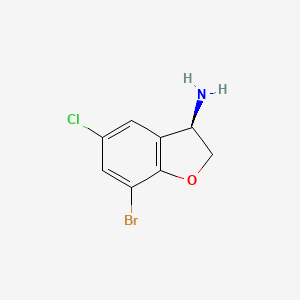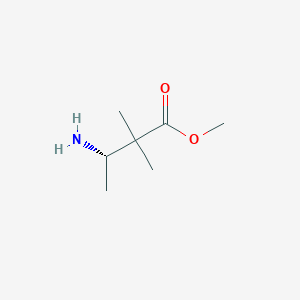
Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate typically involves the use of radical trifluoromethylation techniques. This process includes the generation of carbon-centered radical intermediates, which are then reacted with suitable precursors to form the desired compound . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications in pharmaceuticals and other industries.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate has a wide range of scientific research applications, including:
Biology: Its unique structure allows for the study of enzyme interactions and metabolic pathways, providing insights into biological processes.
Medicine: The compound’s stability and bioavailability make it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of materials with enhanced properties, such as increased resistance to degradation and improved performance in various applications.
Mecanismo De Acción
The mechanism of action of Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity, enhancing its binding affinity to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethylated amino acids and esters, such as Methyl (2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoate . These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.
Uniqueness
Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group at the 2,3,4-positions of the phenyl ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10F3NO2 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F3NO2/c1-16-8(15)4-7(14)5-2-3-6(11)10(13)9(5)12/h2-3,7H,4,14H2,1H3/t7-/m0/s1 |
Clave InChI |
QQFMMOBTPMHBNL-ZETCQYMHSA-N |
SMILES isomérico |
COC(=O)C[C@@H](C1=C(C(=C(C=C1)F)F)F)N |
SMILES canónico |
COC(=O)CC(C1=C(C(=C(C=C1)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-Oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetic acid](/img/structure/B13052882.png)




![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)


![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)
![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)

![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)

